Anti-Schistosome Lethality: Monocillin IV Matches Radicicol and Monorden D While Surpassing the Clinical Standard Praziquantel
In a standardized in vitro anti-schistosome activity evaluation, monocillin IV achieved >90% schistosome lethality at 10 μg/mL, matching the potency of radicicol, monorden D, and monocillin, and substantially exceeding the lethality of the clinical first-line drug praziquantel at the same concentration [1]. In contrast, monocillin I and monocillin III exhibited only marginally greater efficacy than praziquantel, placing them in a lower potency tier [1]. This demonstrates that within the monocillin series, anti-schistosome potency is not uniform; monocillin IV belongs to the highest-activity cluster alongside radicicol and monorden D.
| Evidence Dimension | Schistosome lethality rate at 10 μg/mL |
|---|---|
| Target Compound Data | >90% lethality at 10 μg/mL |
| Comparator Or Baseline | Radicicol: >90%; Monorden D: >90%; Praziquantel: lethality 'much lower' (exact percentage not reported); Monocillin I and III: 'slightly greater than praziquantel' |
| Quantified Difference | Monocillin IV lethality >90% vs praziquantel lethality substantially lower; equivalence to radicicol and monorden D |
| Conditions | In vitro anti-schistosome activity evaluation test (Chinese patent CN103356518A); compound concentration 10 μg/mL |
Why This Matters
For researchers pursuing anti-schistosome drug discovery, monocillin IV offers potency parity with radicicol but with a distinct structural scaffold lacking the epoxide, potentially translating to differential pharmacokinetics or toxicity profiles that merit independent investigation.
- [1] CN103356518A. Application of monocillin beta-resorcylic acid macrolide for preventing and treating schistosome diseases. Chinese Patent. 2013. View Source
